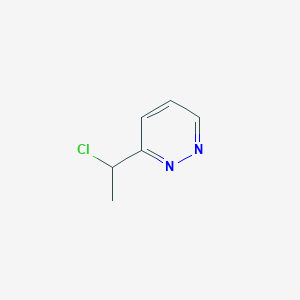

3-(1-Chloroethyl)pyridazine

Description

Contextualization within Halogenated Heterocyclic Chemistry

3-(1-Chloroethyl)pyridazine is a member of the halogenated heterocyclic compounds, a class of molecules integral to organic chemistry. tcichemicals.comgla.ac.uk Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring, while halogenation refers to the presence of one or more halogen atoms. In this specific molecule, the six-membered aromatic ring contains two adjacent nitrogen atoms, defining it as a pyridazine (B1198779). scholarsresearchlibrary.com The presence of the 1-chloroethyl group at the C-3 position introduces several key features. The chlorine atom, being an electron-withdrawing group, and the aliphatic ethyl chain together influence the molecule's electronic properties, lipophilicity, and reactivity. This makes the chlorine atom in the side chain susceptible to nucleophilic substitution reactions, a common pathway for creating new derivatives.

Significance of Pyridazine Core Structures in Chemical Synthesis

The pyridazine ring is a π-deficient heteroaromatic system that has garnered significant attention from researchers. scholarsresearchlibrary.com This core structure is a versatile scaffold in the design of new molecules, particularly in medicinal and agricultural chemistry. scholarsresearchlibrary.comresearchgate.netrjptonline.org Pyridazine derivatives are known to exhibit a wide spectrum of biological activities. slideshare.netsarpublication.com The two adjacent nitrogen atoms in the pyridazine ring are key to its chemical character, creating a significant dipole moment and offering sites for hydrogen bonding, which can be crucial for interactions with biological targets. nih.gov The ability to easily functionalize the pyridazine ring at various positions makes it an attractive building block for synthesizing more complex heterocyclic systems and libraries of compounds for screening purposes. scholarsresearchlibrary.comnih.gov

Rationale for Dedicated Research on this compound

Dedicated research into this compound is propelled by its potential as a precursor for a variety of functionalized molecules. The reactivity of the chloroethyl side chain allows for the introduction of different functional groups through nucleophilic substitution reactions. For example, reactions with nucleophiles like thiourea (B124793) or various amines can yield new thiolated or aminated pyridazine derivatives, respectively. This synthetic versatility makes it a valuable intermediate.

Investigations have explored its potential in medicinal chemistry, with studies indicating that the compound and its derivatives may possess anticancer and antimicrobial properties. The structure is a candidate for inhibiting enzymes involved in disease pathways, suggesting a role in the development of new therapeutic agents.

Historical Trajectories of Related Chemical Architectures

The history of pyridazines dates back to the 19th century when the parent compound was first named by Knorr and later synthesized by Tauber. scholarsresearchlibrary.com The development of pyridazine chemistry has since expanded significantly, with a surge in interest over the last few decades due to the discovery of their diverse biological activities. scholarsresearchlibrary.comresearchgate.net Early work focused on the synthesis of the core ring and simple derivatives. Over time, research has led to the creation of a vast array of substituted pyridazines and fused heterocyclic systems, such as triazolopyridazines. wiley.comarkat-usa.org The synthesis of substituted pyridazines has been a continuous area of focus, with numerous methods developed to introduce a wide range of functional groups onto the pyridazine core to explore structure-activity relationships. wiley.com The evolution of synthetic methodologies, including palladium-catalyzed cross-coupling reactions and multi-step sequences, has enabled the construction of highly complex pyridazine-based molecules for various scientific applications. acs.orgacs.org

Table 2: Comparison of Related Pyridazine Structures

| Compound Name | Structural Difference from this compound | Key Features |

|---|---|---|

| 3-Chloro-6-phenylpyridazine | Chlorine atom directly on the ring at C-3; phenyl group at C-6. tcichemicals.com | Features an aryl substituent, increasing steric bulk compared to the aliphatic chloroethyl group. |

| 3-Hydrazinopyridazine | Hydrazino (-NHNH₂) group at C-3. | The hydrazine (B178648) group is a key functional handle for condensation reactions to form fused ring systems. |

| 3-(Chloromethyl)pyridazine | Chlorine is on a methyl group at C-3 instead of an ethyl group. chemsrc.com | Shorter alkyl chain, which may subtly alter reactivity and physical properties. |

| 3-Aminopyridazine | An amino (-NH₂) group at C-3. acs.org | The amino group significantly increases the basicity of the compound compared to the parent pyridazine. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7ClN2 |

|---|---|

Molecular Weight |

142.58 g/mol |

IUPAC Name |

3-(1-chloroethyl)pyridazine |

InChI |

InChI=1S/C6H7ClN2/c1-5(7)6-3-2-4-8-9-6/h2-5H,1H3 |

InChI Key |

YALXXMNDTSBYRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NN=CC=C1)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Comprehensive Reactivity Profile of 3 1 Chloroethyl Pyridazine

Nucleophilic Substitution Reactions (SN1, SN2, SNi) of the Chloroethyl Moiety

The carbon atom bonded to the chlorine in the 1-chloroethyl group is an electrophilic center, making it a target for nucleophiles. The reaction mechanism can proceed through several pathways, primarily SN1 and SN2, with the operative mechanism being highly dependent on the reaction conditions.

The pyridazine (B1198779) ring exerts a significant electron-withdrawing inductive effect (-I effect). This effect destabilizes the formation of a carbocation at the adjacent benzylic-like position, which would be required for an SN1 mechanism. Consequently, the SN1 pathway is generally disfavored for this substrate. The SN2 mechanism, which does not involve a carbocation intermediate, is the more probable pathway for nucleophilic substitution.

Kinetic Studies for Mechanistic Elucidation

While specific kinetic data for 3-(1-chloroethyl)pyridazine is not extensively documented in publicly available literature, the expected kinetics can be inferred from the proposed mechanisms.

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) reaction would exhibit second-order kinetics, where the rate is dependent on the concentration of both the substrate, this compound, and the incoming nucleophile.

Rate Law: Rate = k[C₆H₇ClN₂][Nu⁻]

This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. nih.gov The reaction proceeds through a trigonal bipyramidal transition state.

SN1 Mechanism: A unimolecular (SN1) pathway would display first-order kinetics, with the rate-determining step being the slow dissociation of the chloride ion to form a secondary carbocation.

Rate Law: Rate = k[C₆H₇ClN₂]

However, the adjacent electron-deficient pyridazine ring would destabilize this carbocation, making this pathway energetically unfavorable and significantly slower than the SN2 alternative under most conditions.

The internal nucleophilic substitution (SNi) mechanism is typically observed in reactions with specific reagents like thionyl chloride and is not a general pathway for substitution with common nucleophiles.

Table 1: Predicted Influence of Reaction Parameters on Nucleophilic Substitution Mechanism

| Parameter | Condition | Favored Mechanism | Rationale |

| Nucleophile | Strong, high concentration | SN2 | The rate is directly proportional to the nucleophile concentration. |

| Weak, low concentration | SN1 (highly disfavored) | Favors unimolecular dissociation, but unlikely due to carbocation instability. | |

| Solvent | Polar Aprotic (e.g., DMSO, Acetone) | SN2 | Stabilizes the transition state and enhances the nucleophile's strength. masterorganicchemistry.com |

| Polar Protic (e.g., Ethanol, Water) | SN1 (highly disfavored) | Solvates both the leaving group and the potential carbocation. masterorganicchemistry.com |

Stereochemical Outcomes and Diastereoselectivity

Assuming the reaction proceeds via the more plausible SN2 pathway, the stereochemical outcome is predictable. If the starting material is chiral (i.e., enantiomerically pure), the SN2 reaction will proceed with an inversion of configuration at the stereocenter.

Mechanism: The backside attack of the nucleophile, characteristic of the SN2 mechanism, forces the molecule's stereochemistry to "invert" like an umbrella in the wind.

Example: If the (R)-enantiomer of this compound were to react with a nucleophile such as sodium azide (B81097) (NaN₃), the product would be the (S)-enantiomer of 3-(1-azidoethyl)pyridazine.

Diastereoselectivity would become relevant if the nucleophile itself is chiral or if there are other stereocenters present in the molecule, but based on the structure of this compound, the primary stereochemical consideration is the inversion of configuration.

Elimination Reactions (E1, E2, E1cB) Leading to Unsaturated Derivatives

Elimination reactions are often in competition with nucleophilic substitutions. masterorganicchemistry.com In the case of this compound, elimination of hydrogen chloride (HCl) from the ethyl side chain would lead to the formation of an unsaturated product. The mechanism can be E1, E2, or E1cB. libretexts.orgopenstax.org

Given the secondary nature of the alkyl halide, both E1 and E2 mechanisms are possible in principle. pressbooks.pub However, similar to the SN1 case, the E1 pathway is disfavored due to the electronic destabilization of the required carbocation intermediate by the pyridazine ring. lumenlearning.com The E2 mechanism, which is a concerted process, is therefore the more likely pathway for elimination. lumenlearning.com The E1cB mechanism, involving a carbanion intermediate, is also a possibility due to the electron-withdrawing nature of the pyridazine ring, which can increase the acidity of the β-hydrogen.

Formation of Vinylpyridazine Compounds

The primary product of an elimination reaction of this compound is 3-vinylpyridazine. chemscene.com This reaction involves the removal of the chlorine atom and a proton from the adjacent methyl group (the β-carbon).

E2 Mechanism: A strong, sterically hindered base (e.g., potassium tert-butoxide) would favor the E2 pathway. The base abstracts a β-hydrogen, while simultaneously, the C-Cl bond breaks and a π-bond forms, all in a single concerted step. openstax.org

E1cB Mechanism: A strong base could also potentially deprotonate the β-carbon to form a carbanion intermediate (the conjugate base). The electron-withdrawing pyridazine ring would help stabilize this negative charge. In a subsequent step, the chloride ion is expelled to form the double bond. openstax.org

Competitive Pathways with Substitution Reactions

The competition between substitution (SN2) and elimination (E2) is a key aspect of the reactivity of this compound. The outcome is primarily determined by the nature of the nucleophile/base and the reaction temperature. pressbooks.publibretexts.org

Role of the Reagent:

Strongly Nucleophilic, Weakly Basic Reagents (e.g., I⁻, N₃⁻, RS⁻) favor the SN2 pathway. masterorganicchemistry.com

Strong, Sterically Hindered Bases (e.g., t-BuOK, LDA) strongly favor the E2 pathway, as their bulkiness prevents them from acting as effective nucleophiles at the sterically accessible but still somewhat hindered secondary carbon. pressbooks.pub

Strong, Unhindered Bases/Nucleophiles (e.g., OH⁻, RO⁻) often lead to a mixture of both SN2 and E2 products. masterorganicchemistry.com

Effect of Temperature: Higher reaction temperatures generally favor elimination over substitution. Elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures. masterorganicchemistry.com

Table 2: Predicted Product Distribution based on Reagent and Temperature

| Reagent | Reagent Type | Temperature | Predicted Major Pathway | Predicted Major Product |

| Sodium Azide (NaN₃) | Strong Nucleophile, Weak Base | Low | SN2 | 3-(1-Azidoethyl)pyridazine |

| Sodium Ethoxide (NaOEt) | Strong Base, Strong Nucleophile | Low | SN2 / E2 Mixture | 3-(1-Ethoxyethyl)pyridazine & 3-Vinylpyridazine |

| Sodium Ethoxide (NaOEt) | Strong Base, Strong Nucleophile | High | E2 | 3-Vinylpyridazine |

| Potassium tert-Butoxide (t-BuOK) | Strong, Hindered Base | Any | E2 | 3-Vinylpyridazine |

Electrophilic Aromatic Substitution on the Pyridazine Ring System

The pyridazine ring is a π-deficient heteroaromatic system. The two nitrogen atoms are highly electronegative and exert a strong electron-withdrawing effect on the ring, making it significantly less reactive towards electrophilic aromatic substitution than benzene. taylorfrancis.comresearchgate.net This deactivation is analogous to that seen in pyridine (B92270) and nitrobenzene. youtube.comquora.com

Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), the nitrogen atoms of the pyridazine ring are readily protonated. This protonation further deactivates the ring by placing a formal positive charge on the heteroaromatic system, making an attack by a positive electrophile extremely difficult. wikipedia.org

If a reaction were forced to occur under very harsh conditions, the substitution would be directed by the deactivating nitrogen atoms. Analysis of the resonance structures of the intermediates formed upon electrophilic attack shows that attack at the C-4 or C-5 position results in a more stable intermediate compared to attack at C-6. The positive charge in the intermediates from C-4 or C-5 attack is spread across more atoms and avoids placing a positive charge adjacent to the already electron-deficient nitrogens to the same extent as attack at C-6. Therefore, the C-4 and C-5 positions are the least deactivated sites for electrophilic attack.

Due to the extreme deactivation, direct electrophilic aromatic substitution on this compound is generally not a viable synthetic route. Alternative strategies, such as activating the ring via N-oxidation, would likely be required to achieve substitution on the pyridazine core. researchgate.netwikipedia.org

Regioselectivity and Electronic Directing Effects

The positions on the pyridazine ring exhibit different levels of electron density. The carbon atoms adjacent to the nitrogen atoms (C3 and C6) are the most electron-poor, followed by the C4 and C5 positions. nih.gov This inherent electronic distribution dictates the regioselectivity of nucleophilic attacks, which preferentially occur at the electron-deficient carbon positions.

In this compound, the 1-chloroethyl group at the C3 position further modulates the electronic landscape of the ring. The alkyl group is generally considered electron-donating through an inductive effect (+I), which could slightly counteract the electron-withdrawing nature of the pyridazine core at the position of substitution. However, the primary electronic influence remains the powerful deactivating effect of the two ring nitrogens. Consequently, any C-H functionalization or substitution on the ring would be directed by the interplay between the inherent properties of the pyridazine nucleus and the substituent. For instance, nucleophilic aromatic substitution would be expected to occur at the C6 position, which is para to the substituent and activated by the adjacent nitrogen atom.

| Position | Relative Electron Density | Calculated pKa of C-H Bond | Notes |

|---|---|---|---|

| C3/C6 | Lowest | Higher than C4/C5 | Most electron-deficient due to proximity to two nitrogen atoms. nih.gov |

| C4/C5 | Higher | Lower than C3/C6 | The C-4 hydrogen is calculated to be more acidic than that at C-3. nih.gov |

Metal-Mediated Cross-Coupling Reactions at the Halogenated Site

The halogenated site in this compound is the sp³-hybridized carbon of the ethyl group. This aliphatic chloride presents different reactivity challenges and opportunities compared to an aryl chloride directly attached to the pyridazine ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. wikipedia.orgorganic-chemistry.org However, their application to unactivated secondary alkyl chlorides like the one in this compound can be challenging.

Suzuki-Miyaura Coupling : This reaction typically couples organoboron compounds with organic halides. organic-chemistry.orgnih.gov While highly effective for aryl and vinyl halides, the coupling of secondary alkyl chlorides requires specialized catalyst systems, often involving bulky, electron-rich phosphine (B1218219) ligands, to facilitate the difficult oxidative addition step and prevent side reactions like β-hydride elimination.

Stille Coupling : The Stille reaction uses organostannanes as coupling partners. Similar to Suzuki coupling, its application for sp³-hybridized chlorides is less common than for sp² centers and necessitates carefully optimized conditions.

Negishi Coupling : The Negishi reaction involves organozinc reagents, which are more reactive than their boron or tin counterparts. wikipedia.orgorganic-chemistry.org This increased reactivity can make the Negishi coupling a more viable option for cross-coupling with secondary alkyl chlorides, sometimes proceeding under milder conditions. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination : This reaction forms C-N bonds by coupling amines with organic halides. wikipedia.orgchemspider.comlibretexts.org The amination of secondary alkyl chlorides is feasible but can be competitive with elimination reactions, especially with sterically hindered amines or strong bases. The choice of ligand and base is critical to favor the desired substitution pathway. organic-chemistry.org

| Reaction | Typical Catalyst/Ligand | Coupling Partner | Key Challenges |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2 / SPhos, XPhos, or other bulky phosphines | Alkylboronic acids/esters | Slow oxidative addition, β-hydride elimination |

| Stille | Pd(PPh3)4 | Alkylstannanes | Toxicity of tin reagents, difficult purification |

| Negishi | Pd(dba)2 / bulky phosphine ligands or Ni catalysts | Alkylzinc halides | Sensitivity of organozinc reagents to air and moisture wikipedia.org |

| Buchwald-Hartwig | Pd2(dba)3 / Josiphos, BippyPhos ligands | Primary/Secondary Amines | Competition with elimination reactions wikipedia.org |

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic cores. rsc.orgthieme-connect.com For this compound, C-H activation could potentially target the C-H bonds on the pyridazine ring. Due to the electron-deficient nature of the ring, these reactions are typically challenging. rsc.orgrsc.org

The regioselectivity of C-H activation on pyridazine is often directed by the nitrogen atoms or existing substituents. rsc.org Transition metal catalysts can coordinate to the nitrogen lone pairs, directing functionalization to adjacent C-H bonds. However, the strong coordination can sometimes lead to catalyst inhibition. nih.gov In the absence of a strong directing group, functionalization often occurs at the most acidic C-H bond or the position least sterically hindered. Given the electronic properties of pyridazine, C-H arylation or alkylation would likely be directed to the C4 or C6 positions, influenced by the specific catalytic system employed. nih.govnih.gov

Radical Reactions Involving the Chloroethyl Group

The chloroethyl group provides a handle for initiating radical chemistry, allowing for functionalization through pathways distinct from ionic or organometallic reactions.

The carbon-chlorine bond in the 1-chloroethyl side chain can undergo homolytic cleavage to generate a secondary alkyl radical centered on the carbon adjacent to the pyridazine ring. chemistrysteps.comlibretexts.org This bond breaking can be initiated by supplying sufficient energy, typically in the form of heat or ultraviolet (UV) light. askiitians.com Radical initiators, such as azo compounds (e.g., AIBN) or peroxides, can also facilitate this process at lower temperatures. askiitians.com

The homolytic bond dissociation energy (BDE) of the C-Cl bond is a key factor; it is generally lower than that of C-H or C-C bonds, making selective cleavage feasible. rsc.org Once formed, the resulting 1-(pyridazin-3-yl)ethyl radical is a reactive intermediate that can participate in a variety of subsequent reactions. youtube.com

The generated 1-(pyridazin-3-yl)ethyl radical can engage in both intramolecular and intermolecular addition reactions.

Intramolecular Radical Additions : If the molecule contains an appropriately positioned unsaturated group (e.g., an alkene or alkyne), the radical can undergo an intramolecular cyclization. nih.gov The regioselectivity of such cyclizations is governed by Baldwin's rules, with 5-exo-trig and 6-exo-trig cyclizations generally being favored. This pathway offers a route to fused or spirocyclic pyridazine derivatives.

Intermolecular Radical Additions : The radical can add to external π-systems, such as alkenes or alkynes, in an intermolecular fashion. nih.gov This is a powerful method for C-C bond formation. The reaction is often carried out in the presence of a radical mediator, like a tin hydride (though less favored now due to toxicity) or through photoredox catalysis, which can generate the initial radical under mild conditions. nih.govnih.gov The addition of the pyridazinyl-containing radical to an electron-deficient alkene, for example, would proceed to form a new, more stable radical, which is then quenched to yield the final product.

Cycloaddition Reactions and Pericyclic Processes

The pyridazine ring system, being an electron-deficient diazine, possesses inherent reactivity in cycloaddition reactions, particularly those of the inverse-electron-demand Diels-Alder type. In these reactions, the pyridazine typically functions as the azadiene component, reacting with electron-rich dienophiles.

Cycloaddition Reactions:

Pyridazines can undergo [4+2] cycloaddition reactions, which are a cornerstone of pericyclic chemistry. libretexts.orglibretexts.orgrsc.org In the case of this compound, the pyridazine ring would act as the 4π-electron component. The presence of the two nitrogen atoms lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the diene system, facilitating reactions with dienophiles that have high-energy HOMOs (Highest Occupied Molecular Orbitals), such as enamines, ynamines, or ketene (B1206846) acetals. organic-chemistry.org

The 3-(1-chloroethyl) substituent is expected to influence this reactivity through both steric and electronic effects.

Steric Hindrance: The substituent at the C3 position may sterically hinder the approach of the dienophile to the N2-C3-C4-C5 face of the pyridazine ring, potentially lowering reaction rates or influencing the regioselectivity of the cycloaddition.

Electronic Effects: The chloroethyl group is weakly electron-withdrawing, which would further lower the energy of the pyridazine's LUMO, potentially increasing its reactivity in inverse-electron-demand Diels-Alder reactions.

The typical reaction pathway for pyridazines in such cycloadditions involves the initial formation of a bicyclic adduct, which is often unstable and undergoes a retro-Diels-Alder reaction with the extrusion of molecular nitrogen (N₂) to yield a new, stable aromatic or non-aromatic ring system. organic-chemistry.org While specific examples involving this compound are not documented, this general mechanism serves as the primary predictive model for its behavior.

Pericyclic Processes:

Beyond cycloadditions, other pericyclic reactions like electrocyclic reactions and sigmatropic rearrangements are theoretically possible but less common for the pyridazine nucleus itself, which is an aromatic heterocycle. libretexts.org Such reactions would require significant disruption of the aromatic system and are therefore generally energetically unfavorable unless driven by specific structural features or photochemical conditions. libretexts.org For this compound, no documented instances of electrocyclic ring-opening or sigmatropic shifts involving the pyridazine core have been found.

Acid-Base Equilibria and Tautomerism within the Pyridazine Framework

Acid-Base Equilibria:

The pyridazine ring contains two nitrogen atoms, each with a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. These lone pairs are available for protonation, making pyridazine and its derivatives basic compounds. The basicity is comparable to that of pyridine, though the close proximity of the two nitrogen atoms in pyridazine leads to electrostatic repulsion between the lone pairs, which influences their proton affinity.

For this compound, protonation would occur at one of the ring nitrogen atoms. The pKa of the parent pyridazine is 2.3. The 1-chloroethyl substituent at the C3 position is expected to have a base-weakening effect due to its electron-withdrawing inductive nature. This effect would decrease the electron density on the nitrogen atoms, making them less available for protonation and thus lowering the pKa of the conjugate acid relative to unsubstituted pyridazine. Precise pKa values for this compound are not available in the literature, but this qualitative prediction is based on well-established substituent effects on the basicity of heterocyclic systems.

Tautomerism:

Tautomerism is a significant phenomenon in substituted pyridazines, particularly for those bearing hydroxyl, amino, or thiol groups, which can exist in equilibrium with their pyridazinone, imino, or thione tautomers, respectively. researchgate.net

For this compound, significant tautomerism involving the pyridazine ring is not expected. The compound lacks the requisite functional groups (like -OH or -NH₂) that commonly lead to prototropic tautomerism in this ring system. While keto-enol type tautomerism could be considered for the 1-chloroethyl side chain (i.e., involving the alpha-hydrogen), this would lead to a highly unstable vinyl chloride derivative and is not a significant equilibrium contributor under normal conditions. The aromatic pyridazine ring structure is thermodynamically stable, and any tautomeric form that disrupts this aromaticity would be highly disfavored.

Computational Chemistry for Mechanistic Insights

Computational chemistry provides powerful tools for understanding the reactivity and electronic structure of molecules like this compound, even in the absence of extensive experimental data. researchgate.net Methods such as Density Functional Theory (DFT) are commonly employed to model reaction mechanisms and predict molecular properties. mdpi.com

Transition State Analysis and Reaction Path Mapping

To gain a deeper understanding of the potential reactivity of this compound, for instance in cycloaddition reactions or nucleophilic aromatic substitution (SNAr), computational methods can be used to map the entire reaction pathway.

This process involves:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.

Transition State (TS) Searching: Locating the saddle point on the potential energy surface that connects reactants and products. This TS structure represents the highest energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real (positive) frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state downhill to both the reactants and the products, confirming that the located TS correctly connects the desired species.

Frontier Molecular Orbital Theory Applied to Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. wikipedia.orgepfl.chlibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and symmetry of these frontier orbitals are key determinants of reactivity. wikipedia.org

For this compound, FMO theory can be used to predict its behavior in various reactions:

Cycloaddition Reactions: As mentioned, pyridazines are electron-deficient and thus have a low-lying LUMO. In an inverse-electron-demand Diels-Alder reaction, the primary interaction is between the LUMO of the pyridazine (the azadiene) and the HOMO of an electron-rich dienophile. A smaller energy gap between the pyridazine's LUMO and the dienophile's HOMO leads to a stronger interaction and a more facile reaction. Computational calculations would reveal the energy of the LUMO and the distribution of the orbital lobes, which would predict the most likely sites for bond formation and thus the regioselectivity of the reaction.

Nucleophilic and Electrophilic Attack: The distribution of the frontier orbitals can also predict the sites of nucleophilic and electrophilic attack. Nucleophiles, which are HOMO-rich, will tend to attack atoms where the LUMO of the pyridazine has its largest coefficient. Conversely, electrophiles, which are LUMO-rich, will attack atoms where the HOMO of the pyridazine is largest. DFT calculations could provide a detailed map of the HOMO and LUMO distributions across the this compound molecule.

A hypothetical table of calculated FMO energies, which could be generated using DFT methods (e.g., at the B3LYP/6-31G* level of theory), would look as follows:

| Molecular Orbital | Calculated Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -7.5 (Hypothetical) | Region of highest electron density, susceptible to electrophilic attack. |

| LUMO | -1.2 (Hypothetical) | Region of lowest electron density, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 6.3 (Hypothetical) | Indicates chemical stability; a smaller gap suggests higher reactivity. |

Such computational analyses provide invaluable, albeit theoretical, insights into the chemical behavior of this compound, guiding potential synthetic applications and further experimental investigation.

Theoretical and Computational Studies of 3 1 Chloroethyl Pyridazine

Electronic Structure and Bonding Analysis

The arrangement of electrons within a molecule dictates its reactivity, polarity, and spectroscopic properties. For 3-(1-chloroethyl)pyridazine, the interplay between the electron-deficient pyridazine (B1198779) ring and the chloroethyl substituent creates a unique electronic landscape.

According to molecular orbital (MO) theory, the atomic orbitals of the constituent atoms of this compound combine to form a set of molecular orbitals, each with a specific energy level. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are primarily involved in chemical reactions.

Computational studies on pyridazine and its derivatives consistently show that the nitrogen atoms significantly influence the electronic distribution. nih.govcore.ac.ukiiste.orgresearchgate.net The pyridazine ring is characterized as being electron-deficient. imperial.ac.uk The presence of the electronegative nitrogen atoms leads to a lower energy level for the π molecular orbitals compared to benzene. The HOMO is typically a π-orbital with significant contributions from the carbon atoms, while the LUMO is a π*-orbital with a large coefficient on the nitrogen atoms, indicating that the ring is susceptible to nucleophilic attack.

The introduction of the 1-chloroethyl group at the 3-position is expected to modulate the electronic properties of the pyridazine ring. The chlorine atom, being highly electronegative, will exert an electron-withdrawing inductive effect (-I), which is anticipated to further lower the energy of the HOMO and LUMO. This effect would generally decrease the reactivity towards electrophiles and potentially increase the susceptibility towards nucleophiles. The ethyl group, on the other hand, can have a mild electron-donating effect (+I).

The electron density distribution, which can be visualized through computational modeling, would likely show a high electron density around the nitrogen and chlorine atoms and a lower electron density on the carbon atoms of the pyridazine ring. This uneven distribution of electron density is a key factor in determining the molecule's polarity and intermolecular interactions.

Table 4.1: Representative Calculated Molecular Orbital Energies for a Substituted Pyridazine

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Antibonding π* orbital |

| LUMO | -1.8 | Lowest unoccupied molecular orbital, primarily on the pyridazine ring |

| HOMO | -6.5 | Highest occupied molecular orbital, with contribution from the ring and substituent |

| HOMO-1 | -7.2 | Bonding π orbital |

Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds. Actual values for this compound would require specific calculations.

The charge distribution within this compound is non-uniform due to the presence of heteroatoms. The nitrogen atoms of the pyridazine ring and the chlorine atom of the ethyl group are centers of negative charge, while the adjacent carbon and hydrogen atoms bear partial positive charges. This charge separation gives rise to a significant molecular dipole moment. The pyridazine ring itself possesses a large dipole moment. nih.gov

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For this compound, the ESP surface is expected to show negative potential (red/yellow regions) around the nitrogen atoms, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. mdpi.combaranlab.orgrsc.orgmdpi.comnih.gov A region of positive potential (blue/green) is anticipated around the hydrogen atoms of the pyridazine ring and the chloroethyl group, making them susceptible to nucleophilic interaction. The chlorine atom will exhibit a region of negative electrostatic potential on its sides and a region of positive potential on its extremity (a σ-hole), which can participate in halogen bonding. mdpi.com

Table 4.2: Illustrative Partial Atomic Charges for this compound

| Atom | Predicted Partial Charge (a.u.) |

| N1 | -0.45 |

| N2 | -0.42 |

| C3 | +0.15 |

| C(ethyl) | +0.10 |

| Cl | -0.25 |

Note: These values are representative and would be refined by specific quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the 1-chloroethyl substituent introduces the possibility of different spatial arrangements, or conformations, for this compound. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's shape and its interactions with other molecules.

Rotation around the single bonds within the 1-chloroethyl group and the bond connecting it to the pyridazine ring is not entirely free. Steric and electronic effects create energy barriers to rotation. nih.govnsf.govnih.govembibe.com The rotation around the C3-C(ethyl) bond will be of particular interest.

Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle of this bond. It is expected that the most stable conformation (the global minimum on the energy landscape) will be one that minimizes steric hindrance between the chloroethyl group and the pyridazine ring. The chlorine atom, being larger than a hydrogen atom, will likely orient itself away from the ring in the preferred conformation. Gauche and anti conformations relative to the ring will have different energies. lumenlearning.com

The rotational barrier is the energy difference between the most stable (staggered) and least stable (eclipsed) conformations. For the 1-chloroethyl group, rotation around its internal C-C bond will also have specific energy minima and maxima. The presence of the bulky chlorine atom will influence these rotational barriers. nih.govlumenlearning.com

Table 4.3: Hypothetical Rotational Barriers for this compound

| Rotational Bond | Energy Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |

| Pyridazine-C(ethyl) | 3-5 | Anti (~180°) |

| C(ethyl)-CH3 | 2-4 | Staggered |

Note: These are estimated values based on studies of similar substituted aromatic compounds. nih.govresearchgate.net

In the solid state and in solution, molecules of this compound will interact with each other. These intermolecular interactions are governed by the molecule's electronic structure and shape. The pyridazine ring is known to participate in hydrogen bonding and π-π stacking interactions. nih.govblumberginstitute.orgacs.org

The nitrogen atoms of the pyridazine ring are strong hydrogen bond acceptors. nih.gov In a crystal lattice, it is likely that C-H···N hydrogen bonds would be a significant feature, where a hydrogen atom from the chloroethyl group or the pyridazine ring of one molecule interacts with a nitrogen atom of a neighboring molecule. acs.org

Furthermore, the electron-deficient nature of the pyridazine ring makes it a candidate for π-π stacking interactions with other aromatic rings. The chloroethyl group, particularly the chlorine atom, can also participate in specific intermolecular interactions, such as halogen bonding, where the positive σ-hole on the chlorine interacts with a nucleophilic region of another molecule. rsc.orgrsc.org These interactions will influence the crystal packing and the bulk properties of the compound.

Prediction of Spectroscopic Parameters for Structural Elucidation (beyond basic identification)

Computational chemistry can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra and confirming the structure of a molecule.

Density Functional Theory (DFT) calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netmdpi.comnih.govgithub.iorsc.org For this compound, the chemical shifts of the protons and carbons on the pyridazine ring will be influenced by the electron-withdrawing nature of the nitrogen atoms and the chloroethyl substituent. The protons on the carbon adjacent to the two nitrogens (C6) and the carbon bearing the chloroethyl group (C3) are expected to be the most deshielded. The chemical shifts of the chloroethyl group's proton and carbons can also be accurately predicted, taking into account the molecule's preferred conformation.

Vibrational frequencies, corresponding to the peaks in an infrared (IR) and Raman spectrum, can also be computed. researchgate.netmdpi.comnih.govwisc.educhemrxiv.org The calculated vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic ring, the C=N and C=C ring stretching modes, and the C-Cl stretching of the substituent. mdpi.com Comparing the computed spectrum with an experimental one can provide strong evidence for the molecule's structure.

Table 4.4: Illustrative Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (δ, ppm) - H6 | 8.5 - 9.0 |

| ¹³C NMR Chemical Shift (δ, ppm) - C3 | 150 - 155 |

| IR Vibrational Frequency (cm⁻¹) - C-Cl stretch | 650 - 750 |

| IR Vibrational Frequency (cm⁻¹) - C=N stretch | 1550 - 1600 |

Note: These are representative ranges based on computational studies of similar compounds and serve as a guide for experimental observation. researchgate.netnih.govmdpi.com

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Vibrational spectroscopy is a fundamental technique for identifying molecular structures, and theoretical calculations are crucial for the accurate assignment of observed spectral bands. For this compound, vibrational frequencies can be computed using quantum chemical methods, most commonly Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set, for example, 6-311++G(d,p).

The process begins with the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Following this, harmonic vibrational frequency calculations are performed. The results provide a set of vibrational modes, each with a specific frequency (typically in wavenumbers, cm⁻¹) and intensity for both Infrared (IR) and Raman activity. nih.gov These calculated frequencies often require scaling by an empirical factor to correct for anharmonicity and limitations in the theoretical method, thereby improving agreement with experimental data. nih.gov

The predicted spectrum for this compound would exhibit characteristic vibrations corresponding to its distinct structural components: the pyridazine ring and the 1-chloroethyl substituent. Key vibrational modes would include:

C-H stretching vibrations of the aromatic pyridazine ring, typically appearing in the 3000–3100 cm⁻¹ region. nih.gov

C-H stretching and bending vibrations from the ethyl group's CH₃ and CH moieties.

C=N and C=C stretching vibrations within the pyridazine ring, expected in the 1400–1600 cm⁻¹ range.

Ring breathing modes characteristic of the pyridazine heterocycle.

C-Cl stretching vibration from the chloroethyl group, which is a strong indicator of this substituent.

A potential energy distribution (PED) analysis can be performed to determine the contribution of individual bond stretches, angle bends, and torsions to each normal mode of vibration, allowing for unambiguous assignments of the calculated frequencies. nih.gov

Table 1: Representative Calculated Vibrational Frequencies for a Substituted Pyridazine Moiety

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Spectroscopic Activity |

| ~3080 | Aromatic C-H Stretch | IR, Raman |

| ~2970 | Aliphatic C-H Stretch (CH₃) | IR, Raman |

| ~1580 | C=N Stretch (Ring) | IR, Raman |

| ~1450 | C=C Stretch (Ring) | IR, Raman |

| ~1020 | Ring Breathing Mode | Raman |

| ~750 | C-Cl Stretch | IR |

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Predictions

Theoretical calculations are an invaluable aid in the interpretation of NMR spectra. For this compound, ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within the DFT framework. These calculations are performed on the optimized molecular geometry.

The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as Tetramethylsilane (TMS), computed at the same level of theory.

¹H NMR Predictions:

The protons on the pyridazine ring are expected to appear in the aromatic region (typically δ 7.0–9.5 ppm). Their precise shifts would be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the chloroethyl substituent.

The methine proton (-CHCl) of the ethyl group would likely be a quartet, shifted downfield due to the deshielding effects of both the pyridazine ring and the chlorine atom.

The methyl protons (-CH₃) would appear further upfield as a doublet, split by the adjacent methine proton.

¹³C NMR Predictions:

The carbon atoms of the pyridazine ring would have distinct chemical shifts reflecting their electronic environment, particularly their proximity to the nitrogen atoms and the substituent.

The methine carbon (-CHCl) would be significantly deshielded by the attached chlorine atom.

The methyl carbon (-CH₃) would be the most shielded carbon in the molecule.

Computational models can also predict spin-spin coupling constants (J-couplings), which provide information about the connectivity of atoms. While computationally more demanding, these predictions can help confirm structural assignments by matching theoretical coupling patterns with experimental spectra. The accuracy of modern computational methods, including machine learning approaches trained on large datasets, has significantly improved, making them reliable tools for structural elucidation. nih.govmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C4 | ~7.8 | ~125 |

| C5 | ~7.6 | ~128 |

| C6 | ~9.2 | ~152 |

| CH (ethyl) | ~5.2 (quartet) | ~55 |

| CH₃ (ethyl) | ~1.9 (doublet) | ~20 |

Note: These are illustrative values based on typical shifts for similar structures.

UV-Vis Absorption Spectra and Electronic Transitions

The electronic absorption properties of this compound can be investigated theoretically using Time-Dependent Density Functional Theory (TD-DFT). sharif.edu This method calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis spectrum.

The calculations yield key parameters for each electronic transition:

Excitation Energy (eV): The energy required for the transition, which is inversely proportional to the wavelength of maximum absorption (λ_max).

Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition occurring. Transitions with higher oscillator strengths correspond to more intense absorption bands.

Molecular Orbital (MO) Contributions: Analysis of the orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO; Lowest Unoccupied Molecular Orbital, LUMO) reveals the nature of the transition, such as π → π* or n → π*. chemrxiv.org

For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the π-system of the pyridazine ring. The presence of nitrogen atoms introduces non-bonding (n) orbitals, allowing for n → π* transitions, which are typically weaker and occur at longer wavelengths compared to the more intense π → π* transitions. researchgate.net The chloroethyl substituent may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted pyridazine due to its electronic effects. Simulating the spectrum in different solvents using continuum solvation models can further refine the predictions. sharif.edu

Table 3: Representative TD-DFT Calculated Electronic Transitions for a Pyridazine Derivative

| Transition | λ_max (nm) | Oscillator Strength (f) | Major MO Contribution |

| S₀ → S₁ | ~340 | 0.005 | n → π |

| S₀ → S₂ | ~265 | 0.150 | π → π |

| S₀ → S₃ | ~210 | 0.450 | π → π* |

Reactivity Prediction and Quantum Chemical Descriptors

Fukui Functions and Local Reactivity Indices

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net They measure the change in electron density at a specific atomic site when the total number of electrons in the system changes. The condensed Fukui functions are calculated for each atom (k) as follows:

For nucleophilic attack (f_k⁺): Measures the reactivity of a site towards a nucleophile. The site with the highest f_k⁺ value is the most likely to accept an electron.

For electrophilic attack (f_k⁻): Measures the reactivity towards an electrophile. The site with the highest f_k⁻ value is the most susceptible to losing an electron.

For radical attack (f_k⁰): Averages the propensities for nucleophilic and electrophilic attack.

For this compound, these indices would likely indicate that the nitrogen atoms are susceptible to electrophilic attack (protonation), while certain carbon atoms on the pyridazine ring would be the preferred sites for nucleophilic attack.

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Ionization Potential (I) and Electron Affinity (A): Approximated by I ≈ -E_HOMO and A ≈ -E_LUMO.

Chemical Hardness (η): η = (I - A) / 2. It measures the resistance of a molecule to change its electron configuration. A higher hardness value indicates lower reactivity and higher kinetic stability.

Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates a molecule's polarizability.

Electronegativity (χ): χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η), where μ = -χ is the electronic chemical potential. This index quantifies the ability of a molecule to act as an electrophile.

Calculating these descriptors for this compound allows for a quantitative assessment of its stability and electrophilic character, which can be compared with other related compounds to predict relative reactivity trends. mdpi.com

Table 4: Representative Global Reactivity Descriptors (in eV)

| Descriptor | Symbol | Formula | Illustrative Value |

| HOMO Energy | E_HOMO | - | -7.5 |

| LUMO Energy | E_LUMO | - | -1.2 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 6.3 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 3.15 |

| Electrophilicity Index | ω | μ² / (2η) | 2.58 |

Solvent Effects Modeling and Continuum Solvation Models

Chemical reactions and spectroscopic measurements are most often performed in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for these environmental effects.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to simulate solvent effects. researchgate.net In this approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute and the solvent polarize each other, and the resulting interactions are calculated quantum mechanically.

By performing calculations on this compound using a continuum model, it is possible to:

Obtain more accurate predictions of molecular geometries and relative conformational energies in a specific solvent.

Predict shifts in IR, NMR, and UV-Vis spectra that occur when moving from the gas phase to a solution. For instance, polar solvents can stabilize polar excited states, often leading to a red shift (bathochromic shift) in UV-Vis absorption bands.

Evaluate how the solvent modulates reactivity descriptors, providing a more realistic picture of chemical behavior in solution.

The use of these models is essential for bridging the gap between theoretical gas-phase calculations and experimental results obtained under real-world conditions. researchgate.net

Advanced Quantum Mechanical Approaches

The theoretical and computational investigation of this compound provides profound insights into its molecular structure, reactivity, and dynamic behavior. Advanced quantum mechanical approaches are instrumental in elucidating these properties at an electronic and atomic level. These methods, including Density Functional Theory (DFT), Ab Initio calculations, and Molecular Dynamics (MD) simulations, offer a detailed understanding that complements experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties of molecules like this compound. gsconlinepress.comresearchgate.netcore.ac.ukiiste.orgresearchgate.net By using functionals such as B3LYP with basis sets like 6-31G*, researchers can simulate and predict various molecular and electronic characteristics. gsconlinepress.comresearchgate.net

Key electronic properties that are typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.

For pyridazine and its derivatives, DFT calculations have been employed to determine these and other quantum chemical parameters. gsconlinepress.comresearchgate.netcore.ac.ukiiste.org For instance, studies on similar pyridazine derivatives have focused on calculating properties such as ionization potential, electron affinity, electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω). gsconlinepress.comresearchgate.net These parameters provide a comprehensive picture of the molecule's reactivity and potential interaction mechanisms.

| Quantum Chemical Parameter | Symbol | Significance | Typical Calculation Method |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | DFT (e.g., B3LYP/6-31G) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | DFT (e.g., B3LYP/6-31G) |

| Energy Gap | ΔE | Chemical reactivity and stability | ΔE = ELUMO - EHOMO |

| Electronegativity | χ | Tendency to attract electrons | χ = -(EHOMO + ELUMO)/2 |

| Global Hardness | η | Resistance to change in electron distribution | η = (ELUMO - EHOMO)/2 |

| Global Softness | S | Reciprocal of hardness, indicates reactivity | S = 1/η |

| Electrophilicity Index | ω | Propensity to accept electrons | ω = χ2/(2η) |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. acs.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and intermolecular interactions.

For a molecule like this compound, MD simulations can be employed to explore its conformational landscape. The rotation around the single bond connecting the ethyl group to the pyridazine ring is a key degree of freedom. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformers.

The dynamic behavior of small halogenated organic molecules has been a subject of MD studies, often focusing on their interactions in different environments, such as at air-water interfaces. acs.orgnih.gov These studies highlight the importance of accurately parameterizing the force field, which is a set of equations and associated constants that describe the potential energy of the system. For this compound, the force field would need to accurately represent the electrostatic and van der Waals interactions involving the chlorine atom and the nitrogen atoms of the pyridazine ring.

Key aspects that can be investigated through MD simulations of this compound include:

Conformational Analysis : Identifying the most stable conformations and the dynamics of transitions between them.

Solvation Effects : Understanding how the presence of a solvent influences the molecule's structure and dynamics.

Intermolecular Interactions : Simulating the interactions of this compound with other molecules, which is relevant for understanding its behavior in condensed phases.

The analysis of MD trajectories can yield valuable information on structural parameters such as radial distribution functions, root-mean-square deviation (RMSD), and radius of gyration, which collectively describe the dynamic nature of the molecule.

| Simulation Parameter/Analysis | Description | Information Gained for this compound |

|---|---|---|

| Force Field | A set of parameters describing the potential energy of the system. | Crucial for accurate representation of intramolecular and intermolecular interactions. Requires careful parameterization for the chloroethyl and pyridazine moieties. |

| Conformational Sampling | Exploring the different spatial arrangements of the molecule. | Identification of low-energy conformers, understanding the flexibility of the chloroethyl side chain. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides insights into the local solvent structure around the molecule and specific intermolecular interactions. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Indicates the stability of the molecule's conformation over time. |

Advanced Analytical and Spectroscopic Methodologies for Elucidation of 3 1 Chloroethyl Pyridazine and Its Chemical Transformations

High-Resolution Mass Spectrometry for Reaction Monitoring and Structural Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of 3-(1-Chloroethyl)pyridazine and its reaction products with high accuracy. By providing exact mass measurements, HRMS can confirm the molecular formula C₆H₇ClN₂, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of this compound by analyzing its fragmentation patterns upon collision-induced dissociation (CID). In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is mass-selected and then subjected to collisions with an inert gas, causing it to break apart into characteristic fragment ions. The resulting fragmentation spectrum provides a structural fingerprint of the molecule.

The fragmentation of protonated pyridazine (B1198779) derivatives often involves characteristic losses and cross-ring cleavages. nih.gov For this compound, key fragmentation pathways can be proposed. The primary fragmentation is likely initiated at the chloroethyl side chain or involve the pyridazine ring itself. nih.gov

Key Proposed Fragmentation Steps:

Loss of HCl: A common pathway for chloroalkanes, leading to the formation of a vinylpyridazine cation.

Loss of the ethyl group: Cleavage of the C-C bond between the ring and the side chain.

Ring Fragmentation: Cleavage across the pyridazine ring, a characteristic pattern for N-heterocycles, can lead to the loss of N₂ or other small neutral molecules. nih.gov

Detailed analysis of these pathways allows for the confident identification of the compound and its derivatives formed during chemical reactions.

Table 1: Proposed MS/MS Fragmentation of [this compound + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 143.0371 | 107.0604 | HCl | 3-Vinylpyridazine Cation |

| 143.0371 | 114.0211 | C₂H₅ | 3-Chloropyridazine (B74176) Cation Radical |

Ion mobility spectrometry (IMS) coupled with mass spectrometry offers a powerful method for separating isomeric compounds that are indistinguishable by mass alone. rsc.org This technique separates gas-phase ions based on their size, shape, and charge, as measured by their collision cross-section (CCS) with a buffer gas. frontiersin.org

For this compound, IMS-MS can effectively differentiate it from its structural isomers, such as:

Positional Isomers: 4-(1-Chloroethyl)pyridazine or 3-(2-chloroethyl)pyridazine.

Ring Isomers: Chloroethyl-substituted pyrimidines or pyrazines.

Each isomer, having a unique three-dimensional shape, will exhibit a distinct drift time through the ion mobility cell, resulting in a different CCS value. nih.gov This allows for their separation and individual analysis even when they are present in a complex mixture. High-resolution IMS techniques can resolve isomers with very subtle structural differences. maastrichtuniversity.nl

Table 2: Conceptual Ion Mobility Data for Isomeric Chloroethyl-Heterocycles

| Compound Name | Molecular Formula | Isomer Type | Expected Relative CCS |

|---|---|---|---|

| This compound | C₆H₇ClN₂ | Target Analyte | Baseline |

| 4-(1-Chloroethyl)pyridazine | C₆H₇ClN₂ | Positional Isomer | Different |

| 3-(2-Chloroethyl)pyridazine | C₆H₇ClN₂ | Functional Group Isomer | Different |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Advanced NMR techniques provide detailed information on connectivity, spatial proximity, and dynamic behavior.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, 2D NMR experiments are essential for the unambiguous assignment of all signals and confirmation of the precise structure of this compound. omicsonline.org

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons. This would confirm the CH-CH₃ moiety in the ethyl group and map the connectivity of protons on the pyridazine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connection point of the chloroethyl side chain to the pyridazine ring. A key correlation would be observed between the methine proton of the chloroethyl group and the C3 carbon of the pyridazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, irrespective of their bonding connectivity. This can help to determine the preferred conformation of the molecule in solution by showing proximity between the side-chain protons and the protons on the heterocyclic ring. mdpi.com

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 4 | ~7.8 | ~125 | H5, H6 |

| 5 | ~7.6 | ~135 | H4, H6 |

| 6 | ~9.2 | ~150 | H4, H5, C4 |

| 1' (CH) | ~5.3 | ~55 | C3, C2', C4 |

Solid-state NMR (ssNMR) provides structural information on materials in the solid phase, where techniques like solution NMR are not applicable. It is particularly valuable for characterizing crystalline polymorphs, which are different crystal packing arrangements of the same molecule that can have different physical properties.

Using techniques like ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, distinct spectra can be obtained for different polymorphs of this compound. Differences in the chemical shifts observed in the solid state compared to the solution state can also provide insights into intermolecular interactions. Furthermore, specialized techniques can be used to distinguish isomers based on which carbons are directly bonded to nitrogen atoms. iastate.edunih.gov This can be a powerful tool for confirming the structure in the solid state or for studying the compound's interaction when adsorbed onto a solid support.

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation. researchgate.net For this compound, the rotation around the single bond connecting the pyridazine ring and the chloroethyl side chain may be hindered.

By acquiring NMR spectra at different temperatures, it is possible to study this dynamic process. nih.gov At high temperatures, rapid rotation would result in time-averaged, sharp NMR signals for the protons near the rotating bond. As the temperature is lowered, the rotation slows down. If the energy barrier is sufficiently high, the exchange rate can become slow enough on the NMR timescale to cause significant broadening of the signals, eventually leading to their decoalescence into separate signals for each distinct conformer. Analysis of the spectra at various temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier.

X-ray Crystallography and Single-Crystal Diffraction

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For this compound, this technique would provide precise information on bond lengths, bond angles, and torsional angles, offering a detailed molecular portrait.

The presence of a chiral center at the carbon atom of the 1-chloroethyl group in this compound gives rise to two enantiomers (R and S). X-ray crystallography is a powerful tool for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. purechemistry.orgwikipedia.org The technique of anomalous dispersion, particularly effective when a heavy atom like chlorine is present, allows for the definitive assignment of the R or S configuration. spectroscopyeurope.com This method relies on the differences in the scattering of X-rays by the atoms near their absorption edge, which can distinguish between the two enantiomers in a non-centrosymmetric crystal lattice.

| Technique | Application to this compound | Key Information Obtained |

| Single-Crystal X-ray Diffraction | Determination of the three-dimensional structure. | Precise bond lengths, bond angles, and conformation. |

| Anomalous Dispersion | Assignment of the absolute configuration of the chiral center. | Unambiguous determination of R or S configuration. |

This table is generated based on established crystallographic principles.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. While no specific studies on the polymorphism of this compound are documented, research on related pyridazine derivatives highlights the importance of intermolecular interactions, such as hydrogen bonding and halogen bonding, in directing crystal packing. acs.orgacs.orggeorgiasouthern.edufurman.edu

Crystal engineering principles can be applied to predict and control the formation of different polymorphs. For this compound, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, while the C-H groups and the chloroethyl substituent can participate in weaker interactions. Halogen bonding, a non-covalent interaction involving the chlorine atom, could also play a significant role in the crystal packing. acs.orgacs.orggeorgiasouthern.edufurman.edu

| Interaction Type | Potential Role in Crystal Packing of this compound |

| Hydrogen Bonding | N (pyridazine) as acceptor, C-H as donor. |

| Halogen Bonding | Cl as a halogen bond donor. |

| π-π Stacking | Interactions between pyridazine rings. |

| van der Waals Forces | General packing interactions. |

This table outlines potential intermolecular interactions based on the molecular structure and principles of crystal engineering.

Vibrational Spectroscopy (FT-IR, Raman) for In Situ Reaction Monitoring and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be a powerful tool for monitoring chemical reactions in real-time. clairet.co.uk

For this compound, the vibrational spectra would exhibit characteristic bands corresponding to the pyridazine ring, the C-Cl bond, and the C-H bonds of the ethyl group. Studies on chloropyridazines have shown that the positions of the ring vibrations are sensitive to the substitution pattern. researchgate.net For instance, the C-Cl stretching vibration is typically observed in the fingerprint region of the infrared spectrum.

In situ reaction monitoring using FT-IR or Raman spectroscopy would allow for the tracking of the formation of this compound from its precursors or its subsequent chemical transformations. clairet.co.uk For example, in a synthesis involving the introduction of the chloroethyl group, the appearance of the C-Cl vibrational mode and shifts in the pyridazine ring modes could be monitored to follow the reaction progress and kinetics. This real-time analysis can be crucial for optimizing reaction conditions and identifying reaction intermediates. irdg.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Pyridazine Ring Stretching | 1400-1600 | FT-IR, Raman |

| C-H Stretching (Aromatic) | 3000-3100 | FT-IR, Raman |

| C-H Stretching (Aliphatic) | 2850-3000 | FT-IR, Raman |

| C-Cl Stretching | 600-800 | FT-IR, Raman |

This table provides expected vibrational frequencies for key functional groups based on general spectroscopic data for similar compounds.

Chiral Chromatography and Spectroscopic Resolution of Enantiomers (if applicable)

Given the chiral nature of this compound, the separation and analysis of its enantiomers are of significant importance, particularly for applications where stereochemistry influences biological activity. Chiral chromatography is the primary method for achieving this separation. wikipedia.org

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective technique for the separation of enantiomers. electronicsandbooks.comnih.gov For pyridazine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) have proven to be successful. electronicsandbooks.comnih.gov The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times. Chiral detection, often achieved using a circular dichroism (CD) detector, can provide additional information about the enantiomeric composition and the absolute configuration of the separated enantiomers when compared to known standards.

Gas chromatography (GC) can also be employed for chiral separations, particularly for volatile compounds or those that can be derivatized to increase their volatility. The use of a chiral capillary column, coated with a chiral stationary phase, allows for the separation of enantiomers. gcms.czazom.comchromatographyonline.com Coupling GC with mass spectrometry (MS) provides both separation and structural identification of the enantiomers. azom.comnih.gov For this compound, direct GC analysis or derivatization to a more volatile analogue could be explored for enantiomeric resolution.

| Chromatographic Method | Stationary Phase Type | Detection Method | Applicability to this compound |

| Chiral HPLC | Polysaccharide-based CSPs | UV, Circular Dichroism (CD) | High potential for direct enantioseparation. |

| Chiral GC | Chiral capillary columns | Flame Ionization (FID), Mass Spectrometry (MS) | Potentially applicable, may require derivatization. |

This table summarizes the potential application of chiral chromatographic methods for the enantiomeric resolution of this compound based on literature for similar compounds.

Hyphenated Techniques (e.g., LC-NMR, GC-IR) for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the analysis of complex mixtures. Techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Gas Chromatography-Infrared Spectroscopy (GC-IR) provide unparalleled capabilities for separating individual components from a mixture and providing detailed structural information, which is crucial for the unambiguous identification of the parent compound and its transformation products.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR combines the high-resolution separation power of High-Performance Liquid Chromatography (HPLC) with the definitive structure elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is particularly powerful for analyzing complex liquid-phase reaction mixtures containing this compound and its derivatives without the need for isolating each component.

In a hypothetical analysis of a reaction mixture of this compound, the sample would first be injected into an HPLC system. The components would be separated on a chromatographic column based on their polarity and affinity for the stationary phase. The eluent from the column flows directly into the NMR spectrometer's probe. As a chromatographic peak elutes, the flow can be temporarily stopped (stopped-flow mode) to acquire detailed one- and two-dimensional NMR spectra of the isolated compound. This allows for the complete structural characterization of, for example, a substitution product where the chlorine atom has been replaced by a nucleophile, or an elimination product like 3-vinylpyridazine.

Detailed Research Findings: While specific LC-NMR studies on this compound are not prevalent in the literature, the application of this technique to the analysis of complex mixtures of isomeric and related compounds is well-documented. For instance, in drug metabolism studies, LC-NMR is routinely used to identify metabolites in complex biological matrices. The structural similarity of potential transformation products of this compound (e.g., positional isomers of substituted pyridazines) makes LC-NMR an ideal tool. It can distinguish between isomers that may have identical mass-to-charge ratios and thus be difficult to differentiate by mass spectrometry alone. The detailed proton and carbon NMR data obtained from an LC-NMR experiment would provide unambiguous evidence of the substitution pattern on the pyridazine ring and the structure of the side chain.

Interactive Data Table: Hypothetical LC-NMR Data for Elucidation of a Transformation Product

This table illustrates the type of data that would be obtained from an LC-NMR analysis of a hypothetical nucleophilic substitution product of this compound, "3-(1-methoxyethyl)pyridazine".

| ¹H Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment | ¹³C Chemical Shift (ppm) |

| 8.95 | d | 1H | H-6 | 150.2 |

| 7.80 | dd | 1H | H-4 | 125.5 |

| 7.50 | dd | 1H | H-5 | 122.8 |

| 4.45 | q | 1H | -CH(OCH₃)CH₃ | 78.5 |

| 3.25 | s | 3H | -OCH₃ | 56.4 |

| 1.50 | d | 3H | -CH(OCH₃)CH₃ | 22.1 |

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR is a powerful technique that combines the separation capabilities of gas chromatography with the structural identification power of infrared spectroscopy. It is particularly useful for the analysis of volatile and semi-volatile compounds. As components of a mixture are separated by the GC column, they pass through a light pipe in an FTIR spectrometer, and their vapor-phase IR spectra are recorded. This provides a unique "fingerprint" for each compound based on its vibrational modes, allowing for the identification of functional groups and the differentiation of isomers.

For the analysis of this compound and its potential transformation products, such as those resulting from elimination or thermal degradation, GC-IR would be highly effective. For example, the transformation of this compound to 3-vinylpyridazine via dehydrochlorination would be readily identifiable by the appearance of characteristic C=C stretching and =C-H bending vibrations in the IR spectrum of the corresponding GC peak.

Detailed Research Findings: The utility of GC-IR has been demonstrated in the analysis of complex reaction products, such as the oxidation products of cyclohexene, where unexpected products were identified based on their IR spectra. This highlights the technique's ability to provide structural information that is complementary to mass spectrometry. While specific GC-IR data for this compound is not available, the principles can be applied. The differentiation of positional isomers of substituted pyridazines, which may be challenging by mass spectrometry alone, can often be achieved with GC-IR due to subtle differences in their IR spectra.

Interactive Data Table: Illustrative GC-IR Data for Potential Transformation Products

This table provides examples of characteristic infrared absorption frequencies that would be used to identify potential transformation products of this compound using GC-IR.

| Compound Name | Potential Transformation | Characteristic IR Frequencies (cm⁻¹) | Vibrational Mode |

| This compound | Parent Compound | ~750-800 | C-Cl Stretch |

| 3-Vinylpyridazine | Dehydrochlorination | ~1640, ~990, ~910 | C=C Stretch, =C-H Bends |

| 3-Ethylpyridazine | Reduction | ~2850-2960 | C-H Stretch (Alkyl) |

| 3-(1-Hydroxyethyl)pyridazine | Hydrolysis | ~3200-3600 (broad) | O-H Stretch |

Electroanalytical Techniques for Redox Behavior and Electrochemical Synthesis